4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an imino group and a methoxyphenylmethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of an appropriate aldehyde with an amine, followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, reduced derivatives, and oxidized imino compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The imino group and the quinazolinone core can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 2-phenyl-4-quinazolinone share a similar core structure but differ in their substituents.
Iminoquinazolinones: Compounds like 4-imino-2-phenylquinazolinone have similar functional groups but different substituents on the aromatic ring.
Uniqueness
4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the methoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its binding affinity to certain molecular targets and improve its pharmacological properties.
Properties
IUPAC Name |
4-amino-3-[(3-methoxyphenyl)methyl]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)10-19-15(17)13-7-2-3-8-14(13)18-16(19)20/h2-9H,10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEKIKLLISRPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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